Titanium diethyldithiocarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

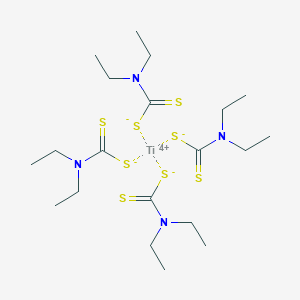

Titanium diethyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals. This compound is particularly notable for its applications in various fields, including optoelectronics and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium diethyldithiocarbamate can be synthesized through the reaction of titanium tetrachloride with sodium diethyldithiocarbamate in an organic solvent. The reaction typically proceeds under mild conditions, with the titanium tetrachloride being added dropwise to a solution of sodium diethyldithiocarbamate. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Titanium diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and diethyldithiocarbamate disulfide.

Reduction: Reduction reactions can lead to the formation of titanium metal and diethyldithiocarbamate.

Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Ligand substitution reactions typically occur in the presence of a coordinating solvent, such as tetrahydrofuran or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Titanium dioxide and diethyldithiocarbamate disulfide.

Reduction: Titanium metal and diethyldithiocarbamate.

Substitution: Various titanium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Precursor for Nanomaterials:

Titanium diethyldithiocarbamate is primarily used as a precursor for synthesizing titanium-based nanomaterials. It facilitates the formation of titanium chalcogenides and other titanium complexes, which are essential in developing advanced materials for electronic applications.

2. Catalyst Development:

The compound serves as a catalyst in various chemical reactions due to its ability to form stable metal complexes. This property is crucial in enhancing reaction rates and selectivity in organic synthesis.

Biological and Medical Applications

1. Biological Imaging:

Research indicates that Ti(DEDTC)₂ has potential applications in biological imaging. Its ability to form stable complexes with metal ions allows it to be utilized as a contrast agent in imaging techniques, enhancing the visibility of biological structures.

2. Drug Delivery Systems:

Ti(DEDTC)₂ has been explored for its role in drug delivery systems. The compound's chelating properties enable it to encapsulate therapeutic agents, improving their bioavailability and targeting capabilities.

3. Anticancer Agent:

Studies have shown that Ti(DEDTC)₂ can induce apoptosis in cancer cells through the generation of reactive oxygen species when interacting with metal ions. This mechanism positions it as a potential anticancer agent, particularly in targeted therapies.

Industrial Applications

1. Optoelectronic Materials:

this compound is utilized in producing optoelectronic materials, such as colloidal nanocrystals for photovoltaic applications. Its stability and favorable electronic properties make it an ideal candidate for developing efficient solar cell components.

2. Surface Modification in Solar Cells:

The compound has been used to modify the surfaces of titanium dioxide (TiO₂) electrodes in dye-sensitized solar cells (DSSCs). Studies have demonstrated that Ti(DEDTC)₂ treatment enhances the conversion efficiency of DSSCs by improving charge transport and reducing recombination losses.

Case Study 1: Enhanced Performance of DSSCs

A study conducted by Ariyasinghe et al. (2013) demonstrated that modifying TiO₂ electrodes with Ti(DEDTC)₂ resulted in a conversion efficiency increase from 5.9% to 6.6% in DSSCs. The modification improved short-circuit current density significantly, showcasing the compound's effectiveness in solar energy applications .

Case Study 2: Nanoparticle Synthesis

Research published by RSC Advances highlighted the use of this compound as a single-source precursor for synthesizing BaTiS₃ nanoparticles through solution-phase synthesis methods. This approach illustrated the compound's versatility in producing complex nanostructures for various applications .

Wirkmechanismus

The mechanism of action of titanium diethyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its interaction with metal ions can lead to the formation of reactive oxygen species, which can induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

- Zinc diethyldithiocarbamate

- Copper diethyldithiocarbamate

- Nickel diethyldithiocarbamate

Comparison: Titanium diethyldithiocarbamate is unique in its ability to form highly stable complexes with titanium, which is not commonly observed with other transition metals. This stability makes it particularly useful in applications requiring robust and durable materials. Additionally, its optoelectronic properties are superior to those of similar compounds, making it a valuable material for the development of advanced electronic devices .

Biologische Aktivität

Titanium diethyldithiocarbamate (Ti(DEDTC)₂) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and materials science. This article explores its biological mechanisms, therapeutic applications, and recent research findings, supported by data tables and case studies.

Overview of this compound

This compound is a dithiocarbamate complex that combines titanium with diethyldithiocarbamate ligands. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and nanotechnology.

The biological activity of Ti(DEDTC)₂ is primarily attributed to its ability to chelate metal ions and interact with thiol groups in proteins. This interaction can lead to:

- Metal Ion Chelation : Ti(DEDTC)₂ can form stable complexes with metal ions such as copper, zinc, and iron, which are crucial for various biological processes.

- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .

- Induction of Apoptosis : Depending on the concentration and cellular context, Ti(DEDTC)₂ can either inhibit or induce apoptosis in cancer cells .

1. Cancer Therapy

Recent studies have highlighted the potential of Ti(DEDTC)₂ as an anticancer agent. For instance:

- Nanocomplex Formation : Diethyldithiocarbamate-copper nanocomplexes have shown enhanced chemotherapeutic efficacy against breast cancer by targeting nuclear proteins involved in cell death pathways .

- Mechanistic Insights : Research indicates that these complexes can inhibit proteasome activity and induce oxidative stress, leading to apoptosis in cancer cells .

2. Drug Delivery Systems

Ti(DEDTC)₂ has been explored as a component in drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. The modification of drug carriers with Ti(DEDTC)₂ enhances their stability and bioavailability .

Case Study 1: Anticancer Activity

A study demonstrated that Ti(DEDTC)₂ significantly inhibited the proliferation of various cancer cell lines through mechanisms involving ROS generation and apoptosis induction. The combination of Ti(DEDTC)₂ with other chemotherapeutics resulted in synergistic effects, improving overall treatment efficacy .

Case Study 2: Drug Delivery Enhancement

In another investigation, Ti(DEDTC)₂-modified nanoparticles were used to deliver doxorubicin (DOX). The results showed improved tumor suppression rates compared to DOX alone, indicating that the dithiocarbamate modification facilitated better drug retention and targeted delivery .

Research Findings Summary

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Expanded Applications : Beyond cancer therapy, Ti(DEDTC)₂ may be explored for applications in neuroprotection and anti-inflammatory treatments due to its metal-binding properties.

- Nanotechnology Integration : Continued development of Ti(DEDTC)₂-based nanoparticles could lead to advancements in targeted therapy and imaging techniques.

Eigenschaften

CAS-Nummer |

12367-51-0 |

|---|---|

Molekularformel |

C20H40N4S8Ti |

Molekulargewicht |

641.0 g/mol |

IUPAC-Name |

N,N-diethylcarbamodithioate;titanium(4+) |

InChI |

InChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 |

InChI-Schlüssel |

LFQXBAMBISRCSO-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

Kanonische SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

Synonyme |

TITANIUM DIETHYLDITHIOCARBAMATE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.